

Material Safety Data Sheet (MSDS) for Thallium(I) hydroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: THALLIUM(I)HYDROXIDE

Cat. No.: B1171804

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for Thallium(I) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for an official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a certified supplier. Always refer to the manufacturer's official SDS before handling Thallium(I) hydroxide.

Chemical Identification and Physical Properties

Thallium(I) hydroxide, also known as thallous hydroxide, is a highly toxic inorganic compound. It is a strong base that readily dissociates in water. Due to its hazardous nature, a thorough understanding of its properties is critical for safe handling in a research environment.

Table 1: Physical and Chemical Properties of Thallium(I) Hydroxide

Property	Value	References
Chemical Formula	TIOH	
Molar Mass	221.39 g/mol	
Appearance	Yellow needles or white needle-like crystalline powder.	
CAS Number	12026-06-1	
Density	7.44 g/cm ³	
Melting Point	Decomposes at 139 °C	
Solubility in Water	34.3 g/100 g at 18 °C	
Vapor Pressure	24.5 mmHg at 25°C	

Hazard Identification and Toxicological Summary

Thallium(I) hydroxide is classified as acutely toxic and poses a significant health hazard. Exposure through ingestion or inhalation can be fatal. It also causes damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Classification for Thallium(I) Hydroxide

GHS Classification	Hazard Statement	Signal Word	Pictograms
Acute Toxicity, Oral (Category 2)	H300: Fatal if swallowed	Danger	
Acute Toxicity, Inhalation (Category 2)	H330: Fatal if inhaled	Danger	
Specific Target Organ Toxicity, Repeated Exposure (Category 2)	H373: May cause damage to organs through prolonged or repeated exposure	Warning	
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)	H411: Toxic to aquatic life with long lasting effects	-	environmental hazard pictogram

The most characteristic symptom of thallium poisoning is alopecia (hair loss). Other symptoms include severe gastrointestinal distress, peripheral neuropathy, and damage to the central nervous system, liver, and kidneys.

Table 3: Toxicological Data for Thallium and Soluble Thallium Compounds

Parameter	Value	Species	Route	References
Lethal Dose (Oral)	10-15 mg/kg (estimated average for adults)	Human	Oral	
Lowest Known Adverse Effect Dose	3.4 mg/kg (as Thallium(I) acetate)	Human	Oral	
OSHA PEL (TWA)	0.1 mg/m ³ (for soluble compounds, as Tl)	-	Inhalation	
ACGIH TLV (TWA)	0.02 mg/m ³ (inhalable fraction, as Tl)	-	Inhalation	

Experimental Protocols for Toxicity Assessment

The toxicological data presented in an MSDS are derived from standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for chemical testing that are internationally recognized. For a substance like Thallium(I) hydroxide, the following protocols would be relevant for determining acute toxicity.

Protocol for Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is designed to estimate the LD₅₀ (the dose lethal to 50% of a test population) while minimizing animal use.

Methodology:

- **Animal Selection:** Healthy, young adult rodents (preferably female rats) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

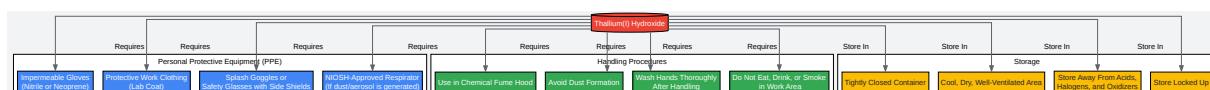
- Housing and Fasting: Animals are caged individually. Food is withheld for a set period before dosing (e.g., overnight for rats), but water is available.
- Dose Administration: The test substance is administered orally via gavage. Dosing is performed sequentially, one animal at a time, typically at 48-hour intervals.
- Dose Adjustment: The first animal receives a dose just below the best preliminary estimate of the LD50. If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2). If the animal dies, the dose for the next is decreased.
- Observation Period: Animals are observed closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Data Analysis: The LD50 is calculated from the results using the Maximum Likelihood Method. This provides a point estimate of the LD50 and a confidence interval.

Protocol for Acute Inhalation Toxicity (OECD Guideline 403)

This guideline assesses health hazards from short-term inhalation exposure to a chemical.

Methodology:

- Animal Selection: Young adult rats (8-12 weeks old) are the preferred species.
- Exposure Method: Animals are exposed via whole-body or nose-only inhalation chambers. The test atmosphere (gas, vapor, or aerosol) is generated and monitored to ensure a stable, homogenous concentration.
- Study Design: The traditional protocol involves exposing groups of animals (typically 5 of each sex per group) to at least three concentrations of the test substance for a fixed duration, usually 4 hours. A control group is exposed to clean air under identical conditions.
- Environmental Controls: Chamber temperature is maintained at $22 \pm 3^{\circ}\text{C}$, and relative humidity is kept between 30-70%.

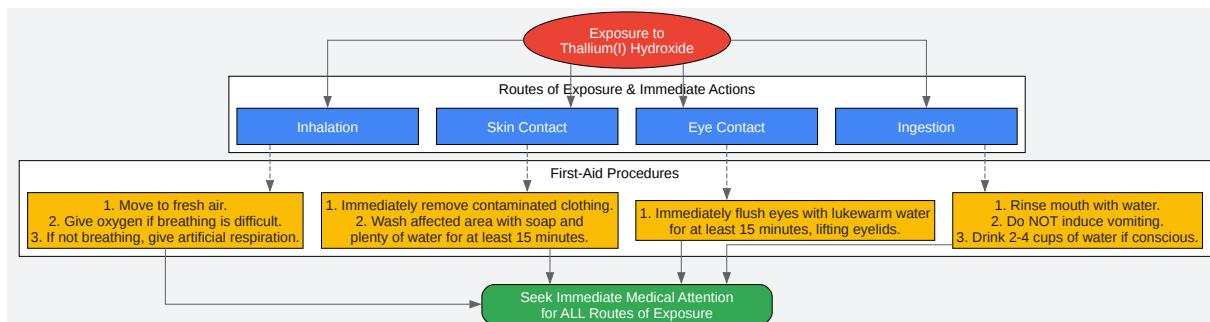

- Observation Period: Following exposure, animals are observed for mortality, clinical signs, and body weight changes for 14 days.
- Pathology: At the end of the observation period, all animals (including those that died during the test) undergo a gross necropsy.
- Data Analysis: The LC50 (the concentration lethal to 50% of the test population) is determined from the mortality data.

Handling, Storage, and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with Thallium(I) hydroxide.

Safe Handling and Personal Protective Equipment (PPE)

All work should be conducted in a well-ventilated area, preferably within a designated chemical fume hood. Avoid creating dust. Personnel must be properly trained.



[Click to download full resolution via product page](#)

Caption: Required PPE and safe handling procedures for Thallium(I) hydroxide.

Emergency First-Aid Procedures

Immediate action is critical in the event of exposure. Emergency shower and eyewash facilities must be readily available.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Material Safety Data Sheet (MSDS) for Thallium(I) hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171804#material-safety-data-sheet-msds-for-thallium-i-hydroxide\]](https://www.benchchem.com/product/b1171804#material-safety-data-sheet-msds-for-thallium-i-hydroxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com